
3-Ethyl-3-methyl-3H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyl-3H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyl-3H-indole-7-carboxylic acid typically involves the cyclization of substituted anilines with dicarbonyl compounds. One effective method includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . The reaction conditions often involve mild temperatures and the use of ligands such as tetrazole-1-acetic acid to achieve high yields.
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-3-methyl-3H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydride donors to convert carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyl-3H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-methyl-3H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
- Indole-3-carboxylic acid
- Indole-3-acetic acid
- Indole-3-aldehyde
Comparison: 3-Ethyl-3-methyl-3H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid, it has enhanced stability and reactivity in certain chemical reactions. Its biological activity profile also differs, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-ethyl-3-methylindole-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-12(2)7-13-10-8(11(14)15)5-4-6-9(10)12/h4-7H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WQCOPHBIQCCQIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C=NC2=C(C=CC=C21)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



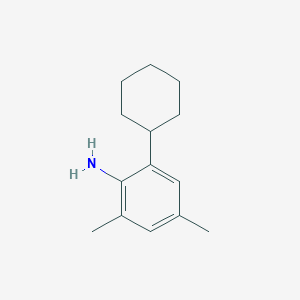
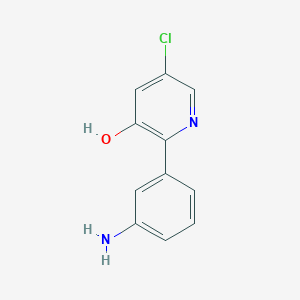
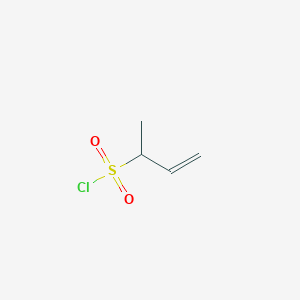
![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
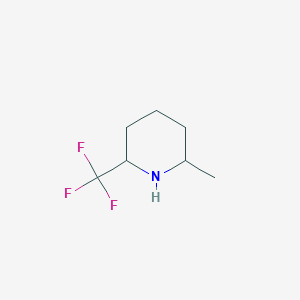
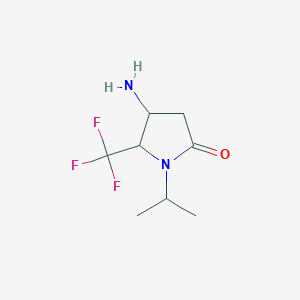
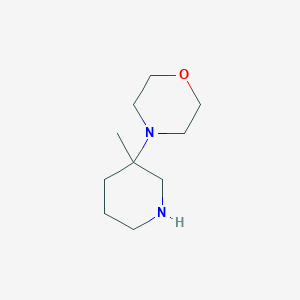
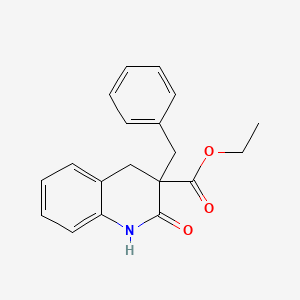
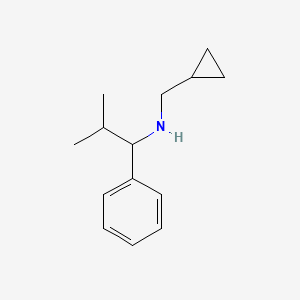
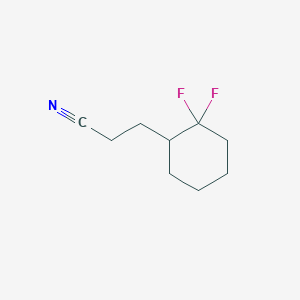
![4',5'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13225999.png)
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)
![Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226007.png)
